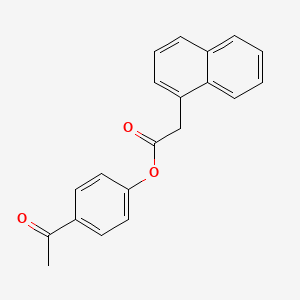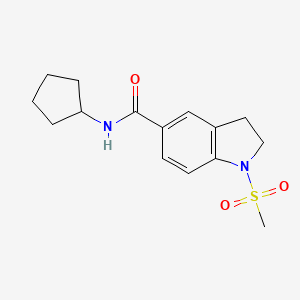![molecular formula C12H12N6O2S2 B5878252 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as MTTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTTA is a thioacetamide derivative that has been synthesized using a variety of methods.
Mecanismo De Acción
MTTA acts by inhibiting the activity of thiol-containing enzymes such as glutathione reductase and thioredoxin reductase. This leads to an increase in oxidative stress and ultimately cell death. MTTA has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
MTTA has been shown to induce apoptosis in cancer cells and has been found to be effective against a variety of cancer cell lines. MTTA has also been shown to have antifungal and antibacterial activities. In addition, MTTA has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTTA in lab experiments is its broad range of potential applications. MTTA has been shown to be effective against a variety of cancer cell lines, as well as having antifungal and antibacterial activities. Additionally, MTTA has potential as a treatment for neurodegenerative diseases. However, one limitation of using MTTA in lab experiments is its toxicity. MTTA has been shown to be toxic to normal cells, and care must be taken when using it in experiments.
Direcciones Futuras
There are several future directions for research on MTTA. One area of interest is the development of MTTA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MTTA and its potential as a treatment for neurodegenerative diseases. Finally, there is potential for the use of MTTA as a diagnostic tool for cancer and other diseases, and further research is needed in this area.
Métodos De Síntesis
MTTA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-mercaptobenzothiazole with 1-methyl-1H-tetrazole-5-thiol in the presence of acetic anhydride. The resulting product is then treated with methoxyacetyl chloride to obtain MTTA. Other methods involve the reaction of 2-chloro-6-methoxybenzothiazole with 1-methyl-1H-tetrazole-5-thiol followed by the reaction with thiourea.
Aplicaciones Científicas De Investigación
MTTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. MTTA has also been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTTA has been studied for its potential as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-18-12(15-16-17-18)21-6-10(19)14-11-13-8-4-3-7(20-2)5-9(8)22-11/h3-5H,6H2,1-2H3,(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASJFHYRVVFKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)


